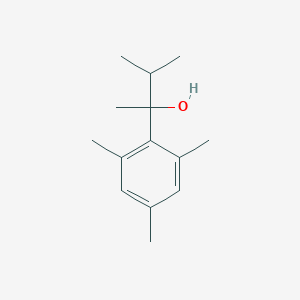

2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol

CAS No.:

Cat. No.: VC13538489

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22O |

|---|---|

| Molecular Weight | 206.32 g/mol |

| IUPAC Name | 3-methyl-2-(2,4,6-trimethylphenyl)butan-2-ol |

| Standard InChI | InChI=1S/C14H22O/c1-9(2)14(6,15)13-11(4)7-10(3)8-12(13)5/h7-9,15H,1-6H3 |

| Standard InChI Key | CBPAYNOYHRDNQY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)C(C)(C(C)C)O)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(C)(C(C)C)O)C |

Introduction

Overview of the Compound

2-(2,4,6-Trimethylphenyl)-3-methyl-butan-2-ol is an organic compound that belongs to the class of tertiary alcohols. It consists of a phenyl group substituted with three methyl groups in the 2, 4, and 6 positions (mesityl group) attached to a butanol structure. The compound's systematic structure suggests potential applications in fragrance chemistry or as an intermediate in organic synthesis.

Potential Applications

-

Fragrance Industry: Compounds with similar structures are often used as fragrance ingredients due to their aromatic and stable properties.

-

Chemical Synthesis: The tertiary alcohol group may make it useful as an intermediate in creating more complex molecules.

-

Research Applications: Its structure could be investigated for reactivity in organic transformations, especially involving alcohol functional groups.

Synthesis

The compound could be synthesized via alkylation reactions involving mesitylene (1,3,5-trimethylbenzene) and suitable alkylating agents under controlled conditions. The tertiary alcohol functionality might be introduced through Grignard reactions or other nucleophilic additions to ketones.

Analytical Characterization

To confirm its structure and purity, the following analytical techniques are commonly used:

-

NMR Spectroscopy (1H and 13C): To identify the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To detect functional groups like -OH.

-

Gas Chromatography (GC): For purity analysis if it is volatile.

Safety and Handling

Like many organic compounds, this substance should be handled with care:

-

Flammability: Likely flammable due to its hydrocarbon structure.

-

Toxicity: Limited data available; standard precautions for handling alcohols should apply.

-

Storage: Store in a cool, dry place away from oxidizing agents.

If you need a more detailed discussion or specific data points about this compound, additional research or access to specialized chemical databases would be required. Let me know how I can assist further!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume